molecular formula C23H19ClN4O2 B2917572 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941255-81-8

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2917572
CAS No.: 941255-81-8
M. Wt: 418.88
InChI Key: UINLTBDFJKKMOS-DHZHZOJOSA-N
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Description

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine derivativeThe final step involves the formation of the oxazole ring and the addition of the carbonitrile group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors for the Heck reaction and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the oxazole ring may participate in hydrogen bonding and other interactions. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-benzoylpiperazin-1-yl)-3,5-dinitrobenzoic acid
  • 3-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-1-(3,5-dimethylbenzoyl)thiourea
  • 5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives

Uniqueness

Compared to similar compounds, 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O2/c24-19-9-6-17(7-10-19)8-11-21-26-20(16-25)23(30-21)28-14-12-27(13-15-28)22(29)18-4-2-1-3-5-18/h1-11H,12-15H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINLTBDFJKKMOS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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